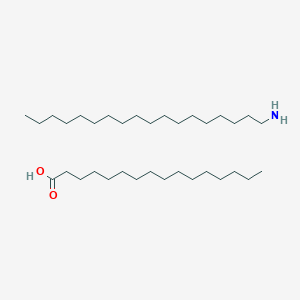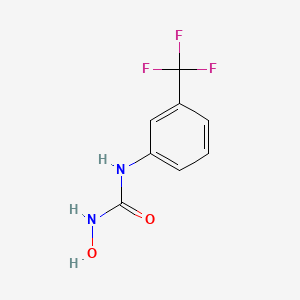
Palmitic acid, octadecylamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitic acid, octadecylamine salt is a chemical compound formed by the reaction of palmitic acid and octadecylamine. Palmitic acid is a saturated fatty acid commonly found in animals and plants, while octadecylamine is a long-chain primary amine. The resulting salt, with the chemical formula C34H71NO2, is used in various scientific and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of palmitic acid, octadecylamine salt typically involves the neutralization reaction between palmitic acid and octadecylamine. The reaction is carried out by mixing equimolar amounts of palmitic acid and octadecylamine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to facilitate the reaction, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Palmitic acid, octadecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Palmitic acid, octadecylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its effects on cellular processes and its potential role in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in formulations for controlled drug release.
Mecanismo De Acción
The mechanism of action of palmitic acid, octadecylamine salt involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Stearic acid, octadecylamine salt
- Oleic acid, octadecylamine salt
- Lauric acid, octadecylamine salt
Comparison
Palmitic acid, octadecylamine salt is unique due to its specific fatty acid and amine components. Compared to stearic acid, octadecylamine salt, which has a longer fatty acid chain, this compound has different solubility and melting point characteristics. Oleic acid, octadecylamine salt, which contains an unsaturated fatty acid, exhibits different reactivity and physical properties. Lauric acid, octadecylamine salt, with a shorter fatty acid chain, has distinct surfactant properties .
Propiedades
Número CAS |
87141-14-8 |
|---|---|
Fórmula molecular |
C34H71NO2 |
Peso molecular |
525.9 g/mol |
Nombre IUPAC |
hexadecanoic acid;octadecan-1-amine |
InChI |
InChI=1S/C18H39N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-19H2,1H3;2-15H2,1H3,(H,17,18) |
Clave InChI |
SNEGPOUOUAEJPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)




![N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide](/img/structure/B11958584.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)




![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)

